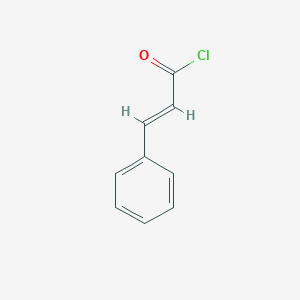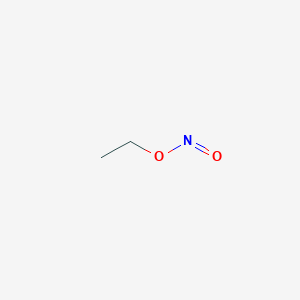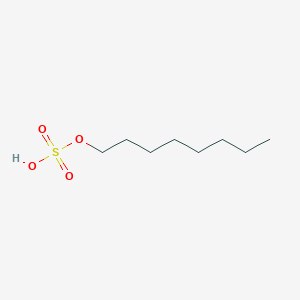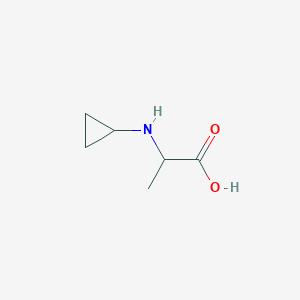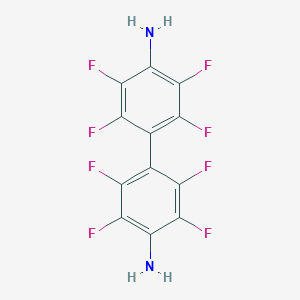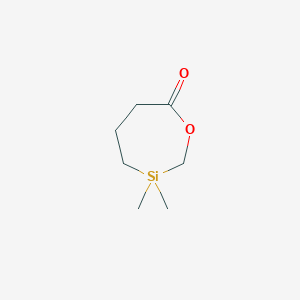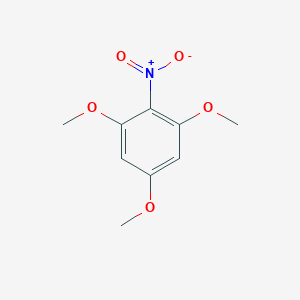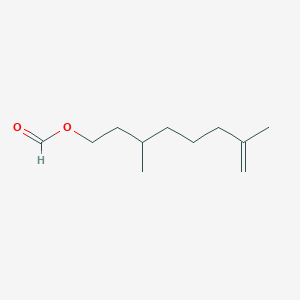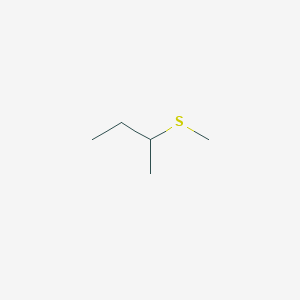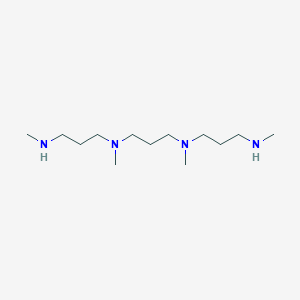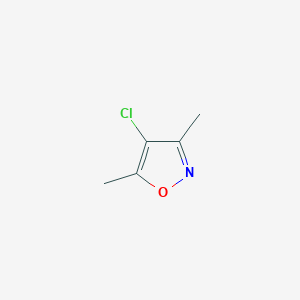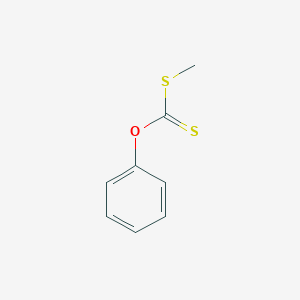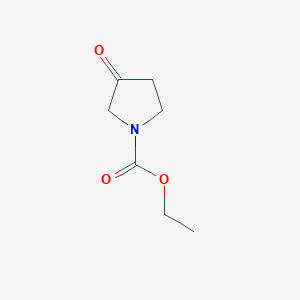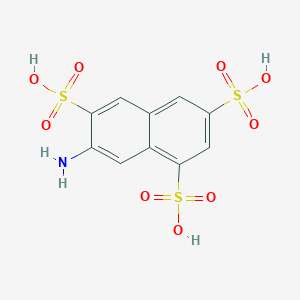![molecular formula C21H16N2O7S2 B085902 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- CAS No. 128-98-3](/img/structure/B85902.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl Red, which is a pH indicator used in microbiology to identify bacteria that produce acid during fermentation.
Mécanisme D'action
The mechanism of action of 2-Anthracenesulfonic acid is not well understood. However, it is believed that it works by binding to specific molecules and changing their fluorescence properties. This change in fluorescence can be used to detect the presence of these molecules in biological samples.
Effets Biochimiques Et Physiologiques
2-Anthracenesulfonic acid has no known biochemical or physiological effects on the human body. However, it has been shown to be toxic to aquatic organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Anthracenesulfonic acid in lab experiments is its high sensitivity and selectivity. It can detect specific molecules at very low concentrations, making it a valuable tool in various fields. However, its use is limited by its toxicity to aquatic organisms and its potential to interfere with biological processes.
Orientations Futures
There are several future directions for research on 2-Anthracenesulfonic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Anthracenesulfonic acid in the fields of biosensors and medical imaging. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Conclusion
In conclusion, 2-Anthracenesulfonic acid is a valuable compound that has many potential applications in various fields. Its unique properties make it a valuable tool in scientific research, particularly in the fields of microbiology, organic synthesis, and fluorescence imaging. However, its use is limited by its toxicity and potential to interfere with biological processes. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 2-Anthracenesulfonic acid involves the reaction of anthracene with sulfuric acid, followed by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-methylbenzenesulfonamide to form the final product. This method has been widely used to produce 2-Anthracenesulfonic acid in the laboratory.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid has been extensively used in scientific research due to its unique properties. It is widely used as a pH indicator in microbiology to identify bacteria that produce acid during fermentation. Additionally, it has been used as a fluorescent probe to detect DNA and RNA in biological samples. It has also been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
128-98-3 |
|---|---|
Nom du produit |
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- |
Formule moléculaire |
C21H16N2O7S2 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,28,29,30) |
Clé InChI |
IIZQAPDECJYKDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Autres numéros CAS |
128-98-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



